molecular formula C15H14BrN3O3S B12475145 4-bromo-N-(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)benzenesulfonamide

4-bromo-N-(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)benzenesulfonamide

Cat. No.: B12475145
M. Wt: 396.3 g/mol
InChI Key: LSKLYOPFFTZGOF-UHFFFAOYSA-N
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Description

4-bromo-N-(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)benzenesulfonamide is a complex organic compound that features a benzimidazole core Benzimidazole derivatives are known for their diverse biological activities and are often used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-N-(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)benzenesulfonamide typically involves multiple steps. One common method starts with the preparation of the benzimidazole core, which can be synthesized through the condensation of o-phenylenediamine with carboxylic acids or their derivatives.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, advanced purification techniques, and continuous flow synthesis to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions

4-bromo-N-(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)benzenesulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include halogenating agents, reducing agents like sodium borohydride, and oxidizing agents such as potassium permanganate. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the bromine atom .

Scientific Research Applications

4-bromo-N-(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)benzenesulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-bromo-N-(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)benzenesulfonamide involves its interaction with specific molecular targets. The benzimidazole core can bind to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

  • 4-bromo-3-nitro-1-bromomethylbenzene
  • 5-methoxy-1H-benzimidazol-2-thiol
  • N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-benzimidazol-5-yl)benzenesulfonamide

Uniqueness

4-bromo-N-(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)benzenesulfonamide is unique due to its specific substitution pattern on the benzimidazole core. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C15H14BrN3O3S

Molecular Weight

396.3 g/mol

IUPAC Name

4-bromo-N-(1,3-dimethyl-2-oxobenzimidazol-5-yl)benzenesulfonamide

InChI

InChI=1S/C15H14BrN3O3S/c1-18-13-8-5-11(9-14(13)19(2)15(18)20)17-23(21,22)12-6-3-10(16)4-7-12/h3-9,17H,1-2H3

InChI Key

LSKLYOPFFTZGOF-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C=C(C=C2)NS(=O)(=O)C3=CC=C(C=C3)Br)N(C1=O)C

Origin of Product

United States

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